Product packaging for Isoquinoline-1,4-diamine(Cat. No.:CAS No. 78886-52-9)

Isoquinoline-1,4-diamine

Cat. No.: B11921854
CAS No.: 78886-52-9
M. Wt: 159.19 g/mol
InChI Key: GIIUSHQTYGRABO-UHFFFAOYSA-N
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Description

Isoquinoline-1,4-diamine (CAS 78886-52-9) is a nitrogen-containing heterocyclic compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol. It features an isoquinoline backbone, a privileged scaffold in medicinal chemistry and natural product synthesis known for its wide range of biological activities . As a diamine-functionalized derivative, it serves as a versatile building block in organic synthesis and pharmaceutical research. The primary amino groups at the 1 and 4 positions make it a valuable precursor for constructing more complex polycyclic structures, ligands for metal-organic frameworks (MOFs), and functional materials . Researchers utilize this compound in the development of novel fluorescent dyes and probes, as related isoquinoline derivatives are known to exhibit significant fluorescent properties . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B11921854 Isoquinoline-1,4-diamine CAS No. 78886-52-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78886-52-9

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

isoquinoline-1,4-diamine

InChI

InChI=1S/C9H9N3/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,10H2,(H2,11,12)

InChI Key

GIIUSHQTYGRABO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2N)N

Origin of Product

United States

Elucidation of Reaction Mechanisms and Complex Chemical Reactivity of Isoquinoline 1,4 Diamine

Nucleophilic Reactivity of the Amine Groups

Acylation, Alkylation, and Arylation Chemistry of the Diamine

The presence of two nucleophilic primary amine sites on the isoquinoline-1,4-diamine molecule makes it a versatile substrate for N-functionalization reactions such as acylation, alkylation, and arylation. The outcome of these reactions, particularly regarding selectivity (mono- vs. di-substitution), is governed by the relative reactivity of the two amino groups and the specific reaction conditions employed.

Acylation is the reaction with acylating agents like acid chlorides or anhydrides to form amides. The N-acetylation of aromatic amines can be achieved using various methods, including the use of acetonitrile (B52724) as the acylating agent under specific catalytic conditions. researchgate.net For this compound, the relative basicity and nucleophilicity of the two amino groups are critical. The 1-amino group is generally considered to be part of an amidine system, which can affect its reactivity compared to the 4-amino group. In reactions with symmetric diamines like 1,4-phenylenediamine, achieving selective mono-acylation can be challenging and may require specific protocols, such as using N-acylbenzotriazoles or carefully controlling stoichiometry in aqueous media. iaea.orgsemanticscholar.org It is plausible that under controlled conditions (e.g., one equivalent of acylating agent at low temperature), mono-acylation could be achieved, though a mixture of products including di-acylated species is possible. tandfonline.com The chemoselectivity would depend on the subtle differences in the pKa values of the two amino groups. researchgate.net

Alkylation involves the introduction of an alkyl group, typically via reaction with an alkyl halide. The direct alkylation of amines with alkyl halides can be difficult to control, often leading to over-alkylation because the alkylated amine product is frequently more nucleophilic than the starting amine. masterorganicchemistry.com For a diamine like this compound, this could result in a complex mixture of mono- and di-alkylated products at both nitrogen atoms, as well as quaternary ammonium (B1175870) salts. A more controlled and selective method for amine alkylation is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org This method would be highly applicable to this compound for preparing N-alkyl derivatives. The choice of base and electrophile can significantly influence the regioselectivity in the alkylation of heteroaromatic systems. williams.edu

Arylation introduces an aryl group onto the nitrogen atom. Modern cross-coupling reactions are the most effective methods for this transformation. The Buchwald-Hartwig amination, which uses a palladium catalyst, and the Ullmann condensation, which is copper-catalyzed, are prominent strategies. nih.govwikipedia.org The Buchwald-Hartwig reaction is known for its wide substrate scope and can be used for the amination of heteroaromatic halides, including isoquinolines. nih.govthieme-connect.com Similarly, the Ullmann condensation facilitates the coupling of aryl halides with amines, although it often requires higher temperatures. wikipedia.orgresearchgate.netmagtech.com.cn For this compound, both amino groups could potentially undergo arylation. Selective mono-arylation would likely require a protecting group strategy or careful optimization of reaction conditions, leveraging the potential differences in reactivity between the C1 and C4 amino positions.

Table 1: Potential N-Functionalization Reactions of this compound
Reaction TypeReagent ClassPotential Product(s)Key Considerations
AcylationAcetyl Chloride, Acetic AnhydrideMono- and/or Di-acetylated diamineReaction conditions (stoichiometry, temperature) are crucial for selectivity. semanticscholar.orgtandfonline.com
AlkylationAlkyl Halides (e.g., Iodomethane)Mixture of mono-, di-, and poly-alkylated productsOver-alkylation is a common issue; reductive amination offers better control. masterorganicchemistry.comorganic-chemistry.org
ArylationAryl Halides (e.g., Bromobenzene) with Pd or Cu catalystMono- and/or Di-arylated diamineBuchwald-Hartwig or Ullmann conditions can be employed; selectivity may require optimization. nih.govresearchgate.net

Condensation and Imine Formation Reactions

The primary amino groups of this compound readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. wikipedia.org This reaction is fundamental in organic chemistry and proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the C=N double bond of the imine. dergipark.org.tr

Given the two primary amine functionalities in this compound, the reaction stoichiometry with a carbonyl compound is a key determinant of the final product.

Mono-imine Formation : Reacting the diamine with one equivalent of an aldehyde or ketone would be expected to produce a mono-imine. The site of the initial reaction (C1-NH₂ vs. C4-NH₂) would depend on the relative nucleophilicity of the two amines. Online monitoring techniques have been used to study the kinetics of such two-step reactions, observing the sequential formation of mono-imine and then di-imine from diamines like phenylenediamine. magritek.com

Di-imine Formation : The use of two or more equivalents of a carbonyl compound would lead to the formation of a di-imine, where both amino groups have been converted to imine functionalities. magritek.comsysrevpharm.org Such reactions are common for producing ligands for coordination chemistry. nih.govresearchgate.netjocpr.com The synthesis can often be carried out by simply refluxing the diamine and aldehyde in a suitable solvent like methanol (B129727) or ethanol. sysrevpharm.orgresearchgate.netresearchgate.net

The reversibility of imine formation is an important characteristic, allowing for applications in dynamic covalent chemistry where the products can be controlled under thermodynamic equilibrium. nih.gov The resulting Schiff bases, particularly di-imines, are valuable as versatile ligands capable of coordinating with various metal ions to form stable complexes. wikipedia.org

Table 2: Imine Formation from this compound
Carbonyl Reactant (Equivalents)Expected Major ProductGeneral Structure
Aldehyde (R-CHO) (1 eq.)Mono-imineC₉H₈N₂(N=CHR)
Aldehyde (R-CHO) (2 eq.)Di-imineC₉H₇N(N=CHR)₂
Ketone (R₂C=O) (1 eq.)Mono-ketimineC₉H₈N₂(N=CR₂)
Ketone (R₂C=O) (2 eq.)Di-ketimineC₉H₇N(N=CR₂)₂

Redox Properties and Electron Transfer Processes

The redox behavior of this compound is intrinsically linked to the electron-donating nature of the two amino substituents on the aromatic heterocyclic core. These groups are expected to lower the oxidation potential of the molecule compared to unsubstituted isoquinoline (B145761), making it more susceptible to electron transfer (oxidation) processes.

Electrochemical Characterization of Oxidation/Reduction Potentials

The electrochemical properties of this compound can be investigated using techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV). These methods measure the potential at which a molecule undergoes oxidation or reduction, providing insight into its electronic structure and reactivity.

While direct electrochemical data for this compound is not extensively documented, the behavior of related aromatic amines and amino-substituted heterocycles provides a strong basis for prediction. researchgate.netresearchgate.net For instance, the electrochemical oxidation of aromatic amines like p-phenylenediamine (B122844) has been well-studied and typically involves an initial electron transfer from the nitrogen atom. nih.govrsc.orgsciepub.com The oxidation potentials of aromatic amines are highly dependent on the substituents on the ring; electron-donating groups lower the potential (making oxidation easier), while electron-withdrawing groups increase it. researchgate.netosti.gov

For this compound, the oxidation process would likely be initiated at one of the amino groups, leading to the formation of a radical cation. The presence of two amino groups would likely result in a multi-step oxidation process. The first oxidation potential would be relatively low due to the strong electron-donating character of the amines. The oxidation process for aromatic amines is often irreversible, as the initially formed radical cations can undergo subsequent chemical reactions, such as dimerization or polymerization, leading to fouling of the electrode surface. rsc.orgmdpi.com

The expected oxidation potentials for this compound would likely be in the range observed for other aromatic amines (e.g., >0.65 V vs. Ag/AgCl), but the exact values would be influenced by the heterocyclic ring and the specific positions of the amino groups. researchgate.net The reduction of the isoquinoline ring itself typically occurs at high negative potentials. scispace.com The amino substituents would make this reduction more difficult (i.e., occur at even more negative potentials).

Table 3: Predicted Electrochemical Characteristics of this compound
ProcessPredicted Potential Range (vs. a reference electrode like SCE or Ag/AgCl)Electrochemical CharacteristicsInfluencing Factors
OxidationModerately Positive (e.g., +0.5 to +1.0 V)Likely irreversible due to follow-up chemical reactions of the oxidized species. researchgate.netmdpi.comElectron-donating amino groups lower the oxidation potential. researchgate.net
ReductionHighly Negative (e.g., < -1.5 V)Reduction of the heterocyclic ring system.Electron-donating amino groups make reduction more difficult. scispace.com

Computational Chemistry and Theoretical Analysis of Isoquinoline 1,4 Diamine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its geometry, stability, and chemical reactivity. For Isoquinoline-1,4-diamine, these calculations can elucidate the influence of the diamine substituents on the isoquinoline (B145761) core.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles.

The process involves an iterative optimization that adjusts the atomic coordinates to minimize the total electronic energy of the molecule. The stability of the resulting structure is confirmed when the frequency calculations yield no imaginary frequencies, indicating a true energy minimum. These geometric parameters are crucial for understanding the steric and electronic effects of the amino groups on the aromatic ring system.

Illustrative Geometric Parameters for this compound (Note: The following data is a hypothetical representation of typical DFT results for similar aromatic amines, as specific published data for this compound is not available.)

ParameterAtoms InvolvedPredicted Value
Bond LengthC1-N (Amine)~1.38 Å
Bond LengthC4-N (Amine)~1.39 Å
Bond AngleC2-C1-N~121°
Bond AngleC3-C4-N~120°
Dihedral AngleH-N-C1-C2~0° or ~180°

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

For this compound, the energy of the HOMO is indicative of its nucleophilicity and ionization potential. The energy of the LUMO relates to its electrophilicity and electron affinity. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical indicator of molecular stability and reactivity. wuxibiology.com A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The introduction of electron-donating amino groups to the isoquinoline core is expected to raise the HOMO energy and lower the energy gap, enhancing its reactivity.

Hypothetical FMO Parameters for this compound (Note: The following values are illustrative, based on general principles of FMO theory.)

ParameterEnergy (eV)Significance
EHOMO-5.20Electron-donating ability (nucleophilicity)
ELUMO-1.15Electron-accepting ability (electrophilicity)
Energy Gap (ΔE)4.05Chemical reactivity and kinetic stability

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into localized orbitals that align with the familiar concepts of lone pairs and chemical bonds. whiterose.ac.ukwisc.edu This method provides a detailed picture of the electron density distribution and intramolecular interactions.

Chemical Hardness (η): Defined as η = (ELUMO - EHOMO) / 2, it measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger energy gap and is less reactive.

Chemical Potential (μ): Calculated as μ = (EHOMO + ELUMO) / 2, it represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Given by ω = μ² / (2η), this index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electrophile.

Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. researchgate.netnih.gov For this compound, these calculations would likely identify the nitrogen atoms and specific carbons in the aromatic rings as the primary sites of interaction.

Illustrative Global Reactivity Descriptors (Note: These values are calculated from the hypothetical FMO energies listed above.)

DescriptorFormulaHypothetical Value (eV)
Chemical Hardness (η)(ELUMO - EHOMO) / 22.025
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.175
Electrophilicity Index (ω)μ² / (2η)2.489

Conformational Analysis and Stereochemical Predictions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. mdpi.com For this compound, conformational flexibility could arise from the rotation of the amino (-NH₂) groups around their respective C-N bonds.

Theoretical calculations can be used to explore the potential energy surface of the molecule by systematically rotating these bonds. beilstein-journals.orgrsc.org By calculating the relative energies of the different resulting conformers, it is possible to identify the most stable (lowest energy) conformation. This analysis can also determine the energy barriers to rotation between different conformers. The results would likely show that planar conformations, where the N-H bonds are aligned with the aromatic ring to maximize electron delocalization, are energetically favored.

Prediction of Spectroscopic Parameters

Computational methods are highly valuable for predicting spectroscopic properties, which can then be used to interpret and verify experimental data.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. nih.gov By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). nih.gov For this compound, the calculations would likely predict strong π → π* transitions, and the results would show how the amino substituents cause a bathochromic (red) shift in the absorption bands compared to unsubstituted isoquinoline.

Vibrational Spectroscopy (IR and Raman): DFT calculations can also be used to compute the vibrational frequencies of a molecule. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net A comparison between the calculated and experimental spectra can help confirm the molecular structure and the assignment of vibrational modes. researchgate.net

Theoretical UV-Vis and IR Spectra Calculations

Theoretical calculations of Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectra are crucial for understanding the electronic transitions and vibrational dynamics of a molecule.

UV-Vis Spectra Calculations: The prediction of a UV-Vis spectrum is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgnih.gov This method calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. sharif.edu For aromatic compounds like isoquinoline derivatives, these calculations can elucidate the nature of π→π* and n→π* electronic transitions. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining results that correlate well with experimental data. nih.gov Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the charge transfer characteristics within the molecule upon electronic excitation. nih.gov

IR Spectra Calculations: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. DFT methods are employed to compute the harmonic vibrational frequencies, which correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.netnih.gov The calculated frequencies and their corresponding intensities can be compared with experimental Fourier Transform Infrared (FT-IR) spectra to aid in the assignment of spectral bands to specific molecular vibrations. researchgate.net For instance, calculations can precisely identify the frequencies associated with N-H stretching and bending in the amino groups and the characteristic vibrations of the isoquinoline ring system.

A hypothetical data table for theoretical UV-Vis and IR spectral data for this compound, based on common computational approaches, is presented below to illustrate how such data would be reported.

Hypothetical Calculated Spectroscopic Data for this compound

Parameter Calculated Value Assignment
UV-Vis (λmax) Value (nm) Electronic Transition (e.g., HOMO→LUMO)
Value (nm) Electronic Transition (e.g., HOMO-1→LUMO)
IR Frequency Value (cm⁻¹) N-H stretch (asymmetric)
Value (cm⁻¹) N-H stretch (symmetric)
Value (cm⁻¹) C=N stretch
Value (cm⁻¹) Aromatic C-C stretch

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net

This computational technique involves optimizing the molecular geometry of the compound using a method like DFT and then calculating the magnetic shielding tensors for each nucleus. nih.gov The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

Below is an illustrative table of how predicted NMR chemical shifts for this compound would be presented.

Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
H-3 Value C-1 Value
H-5 Value C-3 Value
H-6 Value C-4 Value
H-7 Value C-4a Value
H-8 Value C-5 Value
1-NH₂ Value C-6 Value
4-NH₂ Value C-7 Value
C-8 Value

Advanced Spectroscopic Characterization Techniques for Isoquinoline 1,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of Isoquinoline-1,4-diamine in solution. It offers detailed information about the chemical environment of each hydrogen and carbon atom.

One-dimensional (1D) NMR provides the foundational data for structural assignment. The ¹H NMR spectrum reveals the chemical shift, integration, and coupling patterns of all hydrogen atoms, while the ¹³C NMR spectrum identifies all unique carbon environments.

In this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene (B151609) and pyridine (B92270) rings. The protons of the two primary amine (-NH₂) groups would likely appear as broad singlets, the chemical shift of which can be sensitive to solvent and concentration. The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms of the isoquinoline (B145761) core, with the carbons bonded to the nitrogen atoms (C1 and C4) showing characteristic shifts due to the electron-withdrawing effect of the amine groups.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling relationships within the same spin system. For this compound, COSY would reveal correlations between adjacent protons on the aromatic rings, allowing for sequential assignment around the rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached. youtube.com This experiment definitively links the proton signals with their corresponding carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (Proton to Carbon)
1-~150H-8 → C1; NH₂ → C1, C8a
3~6.8~105H-5 → C3; NH₂ → C3, C4a
4-~145H-3 → C4; H-5 → C4
4a-~120H-3 → C4a; H-5 → C4a
5~7.8~128H-6 → C5, C7; H-7 → C5
6~7.5~125H-5 → C6, C7; H-7 → C6, C5
7~7.6~127H-6 → C7, C8; H-8 → C7
8~8.0~129H-7 → C8, C8a; H-1 → C8
8a-~135H-1 → C8a; H-8 → C8a
1-NH₂(broad)-C1, C8a
4-NH₂(broad)-C4, C4a, C3

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes. nih.gov For this compound, DNMR could be employed to investigate the rotational dynamics of the C-N bonds associated with the two amine substituents.

At low temperatures, the rotation around the C1-NH₂ and C4-NH₂ bonds may be slow on the NMR timescale. This restricted rotation could be due to steric interactions or potential intramolecular hydrogen bonding. If this were the case, the two protons of a given amine group could become chemically non-equivalent, leading to separate signals in the ¹H NMR spectrum.

By acquiring a series of spectra at increasing temperatures, a phenomenon known as coalescence can be observed. As the temperature rises, the rate of rotation increases. The two distinct signals for the amine protons would broaden, merge into a single broad peak at the coalescence temperature, and finally sharpen into a single time-averaged signal at higher temperatures. Line-shape analysis of these variable-temperature NMR spectra allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility. google.com

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by several key absorption bands.

The most prominent features would be associated with the primary amine groups. A pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region would correspond to the asymmetric and symmetric N-H stretching vibrations. A sharp bending vibration (scissoring) for the N-H groups is expected around 1600-1650 cm⁻¹. The C-N stretching vibrations of the aromatic amines would appear in the 1250-1350 cm⁻¹ region.

The isoquinoline core would contribute to a complex pattern of absorptions. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic ring system would produce a series of sharp peaks between 1450 and 1600 cm⁻¹. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can also provide information about the substitution pattern of the aromatic rings.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H StretchPrimary Amine (-NH₂)3300 - 3500 (two bands)Medium
C-H StretchAromatic3000 - 3100Medium-Weak
N-H Bend (Scissoring)Primary Amine (-NH₂)1600 - 1650Medium-Strong
C=C and C=N StretchAromatic Rings1450 - 1600 (multiple bands)Medium-Strong
C-N StretchAromatic Amine1250 - 1350Medium
C-H Out-of-Plane BendAromatic700 - 900Strong

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is the selection rule: IR activity requires a change in dipole moment during a vibration, whereas Raman activity requires a change in polarizability.

For this compound, the symmetric vibrations of the molecule, which might be weak in the IR spectrum, are often strong in the Raman spectrum. This is particularly true for the "ring breathing" modes of the aromatic system, where the entire ring system expands and contracts symmetrically. These modes would be expected to produce a strong signal in the Raman spectrum. The C=C and C=N stretching vibrations within the rings are also typically strong in both Raman and IR spectra. The N-H stretching modes of the amine groups, while prominent in the IR, would likely be weaker in the Raman spectrum. Analyzing both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Using a technique like positive electrospray ionization (ESI-MS), this compound would be expected to be readily ionized.

The high-resolution mass spectrum would provide the exact mass of the protonated molecule, [M+H]⁺. This allows for the unambiguous determination of the molecular formula, C₉H₉N₃.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the parent ion, providing further structural confirmation. The fragmentation pattern is a unique characteristic of the molecule's structure. For this compound, plausible fragmentation pathways could include the sequential loss of small, stable neutral molecules such as ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN) from the protonated parent ion, which are common fragmentation pathways for aromatic amines and nitrogen-containing heterocyclic compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific high-resolution mass spectrometry data for this compound, which would provide its exact mass and confirm its elemental composition, is not available in published literature.

Fragmentation Pattern Analysis for Structural Elucidation

Detailed analysis of the mass spectrometry fragmentation pattern for this compound has not been documented. Such a study would be necessary to understand its specific cleavage pathways and identify characteristic fragment ions for structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Transitions

The electronic absorption properties, including maximum absorption wavelengths (λmax) and details of the electronic transitions (e.g., π-π* transitions) for this compound, have not been reported. The presence of two amino groups at the 1- and 4-positions is expected to significantly influence the electronic structure compared to the parent isoquinoline, but experimental spectra are required for a definitive analysis.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Packing

There are no published reports on the single-crystal X-ray diffraction of this compound. Consequently, information regarding its solid-state molecular structure, bond lengths, bond angles, and crystal packing arrangement is currently unknown.

Ligand Chemistry and Coordination Chemistry of Isoquinoline 1,4 Diamine

Coordination Modes and Ligand Properties

The coordinating ability of isoquinoline-1,4-diamine is primarily dictated by the availability and spatial arrangement of its three nitrogen donor atoms: the heterocyclic nitrogen of the isoquinoline (B145761) ring (N2) and the nitrogens of the amino groups at positions 1 and 4.

This compound is well-suited to function as a bidentate chelating ligand. The most probable and stable chelation mode involves coordination through the nitrogen of the 1-amino group and the adjacent heterocyclic nitrogen (N2). This arrangement forms a thermodynamically stable five-membered chelate ring with a metal center, a common and favored motif in coordination chemistry. wikipedia.org This N,N'-bidentate mode is analogous to that seen in well-studied ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline.

While bidentate chelation using the two exocyclic amines (at C1 and C4) is theoretically possible, it would result in a much larger and more strained seven-membered ring, which is generally less favorable. However, this arrangement allows the molecule to act as a bridging ligand, coordinating to two different metal centers simultaneously, potentially leading to the formation of polynuclear complexes or coordination polymers. researchgate.net

The coordination behavior of this compound is significantly modulated by the electronic and steric properties of the 1,4-diamine moiety.

Steric Effects: The positioning of the amino group at the C1 position, immediately adjacent to the heterocyclic nitrogen, can introduce steric hindrance. elsevierpure.com This steric crowding can influence the geometry of the resulting metal complex, potentially causing distortions from ideal geometries (e.g., square planar or octahedral) to accommodate the ligand's bulk. The rotational freedom of the C-N bonds of the amino groups also plays a role in the conformational flexibility of the ligand upon coordination. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes of this compound with various transition metals can be prepared using standard synthetic methodologies. rsc.orgnih.govwashington.edu The reaction of the ligand with metal halides, acetates, or perchlorates in solvents such as ethanol, methanol (B129727), acetonitrile (B52724), or dimethylformamide (DMF) generally yields the desired complexes. The stoichiometry of the product can often be controlled by adjusting the metal-to-ligand molar ratio. For instance, a 1:1 or 1:2 metal-to-ligand ratio is commonly employed to synthesize complexes with one or two coordinated diamine ligands, respectively.

Table 1: Representative Synthetic Protocols for this compound (L) Complexes
Metal PrecursorLigand Ratio (Metal:L)SolventTypical ConditionsExpected Product Formula
PdCl₂1:1Acetonitrile/MethanolStirring at room temperature, 24h[Pd(L)Cl₂]
[RhCl₂(Cp)]₂1:2DichloromethaneStirring at 40°C, 12h, with NEt₃[Rh(L)(Cp)Cl]Cl
[Cu(CH₃CN)₄]PF₆1:2DichloromethaneStirring at room temperature, 4h[Cu(L)₂]PF₆
NiCl₂·6H₂O1:2EthanolReflux, 6h[Ni(L)₂Cl₂]

A combination of analytical and spectroscopic techniques is employed to unambiguously determine the structure, stoichiometry, and geometry of the synthesized metal complexes.

Elemental Analysis and Mass Spectrometry: Elemental analysis (C, H, N) provides the empirical formula of the complex, which helps in confirming the metal-to-ligand ratio. Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the complex ion, confirming its molecular weight.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Coordination of the nitrogen atoms to the metal center is evidenced by shifts in the N-H and C=N stretching frequencies in the IR spectrum compared to the free ligand.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, which are characteristic of the coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of diamagnetic complexes show significant shifts in the signals of the ligand's protons and carbons upon coordination, providing insights into the binding mode in solution.

Other Techniques: Molar conductivity measurements are used to determine if a complex is an electrolyte in solution. Magnetic susceptibility measurements help in determining the number of unpaired electrons in paramagnetic complexes, which provides information about the oxidation state and electronic configuration of the metal ion.

Table 2: Techniques for Characterization of Metal Complexes
TechniqueInformation Obtained
Elemental AnalysisEmpirical formula, purity, stoichiometry
Mass Spectrometry (ESI-MS)Molecular weight of the complex ion
Infrared (IR) SpectroscopyIdentification of functional groups, confirmation of coordination
UV-Visible SpectroscopyElectronic transitions, coordination environment
NMR SpectroscopyStructure in solution, ligand binding mode (for diamagnetic complexes)
X-ray CrystallographyDefinitive 3D molecular structure, bond lengths and angles, geometry
Molar ConductivityIonic or non-ionic nature of the complex
Magnetic SusceptibilityMagnetic moment, number of unpaired electrons (for paramagnetic complexes)

Applications in Catalysis (excluding biological applications)

While specific catalytic applications for this compound complexes are not yet extensively documented, the known catalytic activities of complexes with similar N,N'-bidentate ligands and the chosen metals suggest significant potential in various organic transformations. nih.gov

Palladium(II) Complexes: Pd(II) complexes bearing diamine and diimine ligands are renowned catalysts for C-C and C-heteroatom cross-coupling reactions. rsc.orgrsc.org It is anticipated that [Pd(this compound)Cl₂] could serve as a robust pre-catalyst for reactions such as the Suzuki-Miyaura coupling of aryl halides with boronic acids and the Heck-Mizoroki reaction for the arylation of alkenes. nih.gov

Rhodium(III) Complexes: Half-sandwich Rh(III) complexes with chelating diamine ligands have shown activity in hydrogenation, transfer hydrogenation, and hydroformylation reactions. semanticscholar.orgnih.gov Complexes of this compound could potentially catalyze the reduction of unsaturated bonds and the conversion of alkenes to aldehydes. nih.gov

Copper(I) Complexes: Copper(I) complexes stabilized by diamine ligands are versatile catalysts for a wide array of reactions, including atom transfer radical polymerization (ATRP), Ullmann-type coupling reactions (for C-N, C-O, and C-S bond formation), and the Huisgen 1,3-dipolar cycloaddition of azides and alkynes ("click chemistry"). rsc.org

Nickel(II) Complexes: Nickel catalysts are increasingly used as a more earth-abundant alternative to palladium for cross-coupling reactions. nih.gov Ni(II) complexes of this compound could be effective in Negishi and Kumada couplings, as well as in the oligomerization or polymerization of olefins. organic-chemistry.org Furthermore, such complexes are being explored as electrocatalysts for small molecule activation, such as the reduction of CO₂. rsc.org

Despite a comprehensive search for scientific literature, there is currently a notable lack of specific research data available on the chemical compound This compound within the precise contexts of chiral ligand chemistry, mechanistic studies of its metal-catalyzed reactions, and its application as a linker in the design and synthesis of Metal-Organic Frameworks (MOFs).

General searches on related topics, such as the use of other diamine ligands in asymmetric synthesis and the construction of MOFs, yield a significant body of research. Similarly, studies on the coordination chemistry of the broader isoquinoline family are well-documented. However, scholarly articles, patents, and conference proceedings that specifically detail the synthesis, characterization, and application of this compound for the outlined purposes could not be identified.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" with the specific subsections requested, as the foundational research findings to support such an article appear to be absent from the public domain at this time. Further research into this specific compound would be necessary to generate the data required to fulfill this request.

Isoquinoline 1,4 Diamine As a Building Block in Complex Organic Synthesis

Synthesis of Novel Heterocyclic Systems

The strategic placement of the 1- and 4-amino groups on the isoquinoline (B145761) core provides an ideal platform for building new ring systems through cyclocondensation reactions. This reactivity is foundational to its use in creating diverse and complex heterocyclic structures.

The ortho-diamine-like nature of isoquinoline-1,4-diamine enables it to undergo ring annulation reactions with various bifunctional electrophiles, leading to the formation of fused polycyclic heteroaromatics. A primary application is in the synthesis of pyrazine-fused isoquinolines. The reaction with 1,2-dicarbonyl compounds, such as glyoxal or diacetyl, results in the formation of a new pyrazine ring fused to the 'c' face of the isoquinoline system, yielding pyrazino[2,3-c]isoquinolines.

This type of cyclocondensation is a well-established strategy for forming fused pyrazine rings from aromatic ortho-diamines. For instance, the condensation of substituted 2,3-diaminoquinoxalines with 1,2-dicarbonyl compounds is a known method for preparing pyrazino[2,3-b]quinoxalines rsc.org. The reaction typically proceeds under mild acidic or neutral conditions, often with heating, to drive the dehydration and aromatization of the newly formed ring. The reaction of this compound with α-dicarbonyls is expected to proceed with high regioselectivity to afford the linear fused system.

Similarly, reaction with 1,3-dicarbonyl compounds or their equivalents can be used to construct seven-membered diazepine rings fused to the isoquinoline core. These ring-forming reactions significantly expand the chemical space accessible from the this compound scaffold.

Table 1: Representative Ring Annulation Reactions
Reactant A (Diamine)Reactant B (Dicarbonyl)Resulting Heterocyclic SystemReaction Conditions (Typical)
This compoundGlyoxalPyrazino[2,3-c]isoquinolineEthanol, Acetic Acid (cat.), Reflux
This compoundDiacetyl (2,3-Butanedione)6,7-Dimethylpyrazino[2,3-c]isoquinolineMethanol (B129727), Reflux
This compoundBenzil6,7-Diphenylpyrazino[2,3-c]isoquinolineAcetic Acid, Reflux
This compoundAcetylacetone (2,4-Pentanedione)2,4-Dimethyl-1H-1,5-diazepino[2,3-c]isoquinolineToluene, p-TsOH, Dean-Stark

While a nascent field of study for this compound specifically, its structural motifs are highly relevant for the development of advanced materials. Aromatic diamines are fundamental building blocks for high-performance polymers such as polyamides and polyimides, which are known for their exceptional thermal stability and mechanical strength.

The this compound molecule can serve as a monomer in polycondensation reactions. For example, reaction with diacyl chlorides would yield polyamides, while reaction with aromatic dianhydrides (e.g., pyromellitic dianhydride) would produce polyimides. The rigid and planar isoquinoline unit incorporated into the polymer backbone would be expected to impart significant thermal stability and potentially interesting photophysical or electronic properties, making such materials candidates for applications in organic electronics or as heat-resistant films and coatings. The diamine functionality provides the necessary reactive sites for polymerization, creating robust and extended molecular networks.

Table 2: Potential Polymers Derived from this compound
Monomer AMonomer B (Co-monomer)Resulting Polymer ClassPotential Properties
This compoundTerephthaloyl chlorideAromatic Polyamide (Aramid)High thermal stability, high tensile strength
This compoundPyromellitic dianhydride (PMDA)PolyimideExcellent thermal and chemical resistance, dielectric properties
This compoundIsophorone diisocyanate (IPDI)PolyureaToughness, chemical resistance

Stereoselective Synthetic Applications

The presence of two distinct amino groups makes this compound an attractive scaffold for the development of chiral ligands and auxiliaries for asymmetric synthesis. By modifying these amino groups with chiral synthons, the diamine can be converted into a rigid backbone that creates a well-defined chiral environment around a metal center or reactive site.

This compound can be readily derivatized to form chiral ligands. A common strategy involves the condensation of the diamine with two equivalents of a chiral aldehyde or ketone to form a tetradentate chiral Schiff base (salen-type) ligand. The resulting ligand possesses a C2-symmetric chiral pocket that can coordinate to various transition metals (e.g., Fe, Mn, Ru, Rh) to generate catalysts for asymmetric oxidation, reduction, or carbon-carbon bond-forming reactions. The development of chiral catalysts based on tetradentate nitrogen ligands is a proven strategy in asymmetric synthesis acs.org.

Alternatively, acylation of the amino groups with chiral carboxylic acids or reaction with chiral sulfinyl chlorides (such as Ellman's auxiliary) can produce chiral amides or sulfinamides. These derivatives can function as chiral auxiliaries, directing the stereochemical outcome of subsequent reactions. The use of chiral auxiliaries is a powerful method for achieving high levels of stereocontrol in organic synthesis osi.lvresearchgate.net. Chiral diamines derived from related heterocyclic cores, like 8-amino-5,6,7,8-tetrahydroquinoline, have been successfully employed as ligands in metal-catalyzed asymmetric transfer hydrogenation, demonstrating the viability of this approach mdpi.com.

Once synthesized, chiral catalysts or auxiliaries derived from this compound can be applied to control the stereochemical course of a chemical reaction. A metal complex of a chiral Schiff base ligand derived from the diamine, for instance, could be used in the asymmetric epoxidation of olefins or the asymmetric reduction of ketones. The rigid isoquinoline backbone would hold the chiral directing groups in a fixed orientation, effectively shielding one face of the substrate from attack and leading to the preferential formation of one enantiomer.

The success of such catalysts is measured by the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of the product. High levels of enantioselectivity (e.e. >90%) are often achievable with well-designed chiral ligands. While specific applications of this compound derivatives are still emerging, the principles are well-established with analogous structures. For example, chiral tetrahydroisoquinoline-based diamines have been shown to be effective ligands in asymmetric synthesis mdpi.com. The predictable geometry and rigidity of the this compound scaffold make it a promising candidate for creating highly effective stereodirecting ligands.

Table 3: Hypothetical Stereoselective Applications
Reaction TypeHypothetical Chiral Ligand/AuxiliaryMetal Center (if any)Expected Outcome
Asymmetric Epoxidation of StyreneSchiff base from this compound and (R)-2-hydroxy-1-phenylethanalManganese (Mn)High e.e. of (R)-Styrene oxide
Asymmetric Transfer Hydrogenation of AcetophenoneN,N'-bis((R)-toluenesulfinyl)this compoundRhodium (Rh) or Ruthenium (Ru)High e.e. of (R)-1-Phenylethanol
Asymmetric Diels-Alder ReactionChiral Lewis acid from this compound-derived Schiff baseCopper (Cu)High d.r. and e.e. of the cycloaddition product

Supramolecular Chemistry and Intermolecular Interactions of Isoquinoline 1,4 Diamine

Hydrogen Bonding Networks

The two amino groups (-NH₂) of isoquinoline-1,4-diamine are potent hydrogen bond donors, while the nitrogen atom of the isoquinoline (B145761) ring can act as a hydrogen bond acceptor. This dual functionality allows the molecule to form extensive and robust hydrogen bonding networks, which are fundamental to its crystal engineering and molecular recognition capabilities.

This compound can engage in both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding. Intramolecular hydrogen bonds, for instance between the amino proton at the 1-position and the ring nitrogen, can influence the molecule's conformation, promoting planarity. nih.gov

More significantly, the amino groups are key participants in forming extensive intermolecular hydrogen bonds. In the solid state, these interactions direct the packing of molecules into well-defined supramolecular structures. Drawing parallels from crystal structures of related isoquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinolinium salts, it is evident that N-H···O and N-H···N bonds are prevalent. nih.goviucr.org For example, in the crystal structure of 1,2,3,4-tetrahydroisoquinolinium tartrate, the protonated amino group forms multiple hydrogen bonds with carboxylate and water molecules, tethering the cations to anionic layers. nih.goviucr.org Similarly, this compound molecules can link to one another, forming dimers, chains, sheets, or complex three-dimensional networks. semanticscholar.org The geometry of these bonds, including donor-acceptor distances and angles, is critical in determining the stability and topology of the resulting network.

Table 1: Representative Hydrogen Bond Geometries in Isoquinoline Derivatives

Donor (D)HAcceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference
N2H2AO70.911.852.756171 iucr.org
N2H2BO50.912.112.949153 iucr.org
O5H5N6---- nih.gov
C3H3BO1---- semanticscholar.org
C6H6AS1---- semanticscholar.org

This table presents data from related isoquinoline structures to illustrate typical hydrogen bond parameters. The specific values for this compound would require dedicated crystallographic analysis.

Host-Guest Chemistry and Molecular Recognition

The ability of this compound to act as a guest molecule in host-guest complexes is primarily governed by its size, shape, and capacity for hydrogen bonding. The amino groups provide specific interaction points for molecular recognition by a host molecule.

Macrocyclic receptors, such as crown ethers, cyclodextrins, calixarenes, and cucurbiturils, possess well-defined cavities that can encapsulate guest molecules. nih.govnih.gov this compound, with its hydrogen bond donating capabilities, is an ideal candidate for binding within macrocycles that feature hydrogen bond accepting sites (e.g., ether or carbonyl oxygens). The binding affinity is driven by the complementarity in size, shape, and chemical properties between the host and the guest.

While specific studies on the encapsulation of this compound are not widely documented, the behavior of analogous compounds provides significant insight. For example, a derivative of 1,3-diaminoisoquinoline (B156205) has been shown to act as a binding molecule that recognizes and interacts with uracil, a component of nucleic acids, through specific hydrogen bonding schemes. jst.go.jp This demonstrates the potential of the diaminoisoquinoline scaffold to participate in selective molecular recognition events, a cornerstone of host-guest chemistry. illinois.edunih.gov The formation of such host-guest complexes can modify the physicochemical properties of the diamine, such as its solubility or reactivity.

Charge Transfer Complexation and Electron Donor-Acceptor Interactions

The aromatic system of isoquinoline, enriched by two electron-donating amino groups, makes this compound a potent electron donor. This characteristic allows it to form charge-transfer (CT) complexes with suitable electron acceptor molecules.

In a CT complex, a partial transfer of electron density occurs from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. researchgate.net This interaction is a type of non-covalent electron donor-acceptor interaction. mdpi.com Strong electron acceptors that could potentially form CT complexes with this compound include molecules like tetracyanoquinodimethane (TCNQ) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org

The formation of a CT complex is often accompanied by the appearance of a new, distinct absorption band in the UV-visible spectrum, which is not present in the spectra of the individual donor or acceptor molecules. acs.org The energy of this charge-transfer band is related to the ionization potential of the donor and the electron affinity of the acceptor. The stoichiometry of these complexes, often 1:1, can be determined using spectrophotometric titration methods. acs.org The interaction between o-phenylenediamine (B120857) (1,2-diaminobenzene), an aromatic diamine, and DDQ to form a stable CT complex serves as a strong model for the expected behavior of this compound. acs.org

Self-Assembly Processes and Ordered Structures

Self-assembly is the spontaneous organization of molecules into ordered arrangements driven by non-covalent interactions. For this compound, the primary driving forces for self-assembly are intermolecular hydrogen bonding and π-π stacking interactions between the aromatic isoquinoline rings.

The directional and specific nature of hydrogen bonds allows this compound molecules to assemble into a variety of predictable and well-defined supramolecular architectures. nih.gov As observed in the crystal structures of analogous compounds, these interactions can lead to the formation of one-dimensional chains, two-dimensional sheets or ribbons, and complex three-dimensional frameworks. nih.goviucr.orgsemanticscholar.org

In addition to hydrogen bonding, π-π stacking interactions between the flat, electron-rich aromatic cores of the isoquinoline molecules contribute significantly to the stability of the assembled structures. These stacking interactions, combined with hydrogen bonds, can lead to the formation of morphology-tunable architectures, such as nanotubes or capsules, under specific conditions. rsc.org The precise architecture formed depends on factors such as solvent, temperature, and the presence of any substituents on the isoquinoline ring. This ability to form diverse and ordered supramolecular structures is a key area of interest in materials science and crystal engineering. mdpi.com

Applications of Isoquinoline 1,4 Diamine in Materials Science Excluding Biological/biomedical

Conductive Materials and Organic Electronics

The exploration of isoquinoline-1,4-diamine in conductive materials has primarily been through its incorporation into a polymer, specifically poly(isoquinoline-1,4-diyl). This polymer exhibits properties that are relevant to the field of organic electronics.

Exploration in Organic Semiconductors and Charge Transport

Research into isoquinoline-based polymers has revealed their potential as organic semiconductors. A key example is poly(isoquinoline-1,4-diyl), which has been synthesized and characterized to understand its electrical properties. This polymer, in its neutral state, is an insulator. However, upon chemical doping, it can be converted into an electrically conductive material.

In a notable study, poly(isoquinoline-1,4-diyl) was subjected to n-type doping, a process that introduces excess electrons into the material's conduction band, thereby increasing its conductivity. The doping process was monitored using cyclic voltammetry, which showed clear reduction (doping) and oxidation (undoping) peaks. The cyclic voltammogram of a film of poly(isoquinoline-1,4-diyl) in an acetonitrile (B52724) solution containing tetraethylammonium (B1195904) perchlorate (B79767) showed an n-type doping peak at approximately -1.9 V and an undoping peak at -1.7 V versus Ag/Ag+. This electrochemical behavior is indicative of the material's ability to accept and transport electrons, a fundamental characteristic of an n-type organic semiconductor.

The electrical conductivity of doped poly(isoquinoline-1,4-diyl) has been measured, although specific values for the fully doped state are not extensively reported in the available literature. The ability to modulate the conductivity through doping makes this polymer a candidate for further investigation in organic electronic devices where controlled charge transport is required.

Optical Materials and Sensors

While the broader class of isoquinoline (B145761) derivatives has been widely explored for applications in optical materials, specific research on this compound in this area is limited in publicly available literature.

Development of Fluorescent Probes and Chemosensors

There is a significant body of research on the use of various isoquinoline derivatives as fluorescent probes and chemosensors for the detection of metal ions and other analytes. These sensors often rely on the modulation of the fluorescence properties of the isoquinoline core upon binding to the target species. However, specific studies detailing the synthesis and application of this compound as a primary component in fluorescent probes or chemosensors are not prominently featured in the available scientific literature. The research in this area tends to focus on other isomers, such as those functionalized at the 1-, 3-, or 8-positions of the isoquinoline ring.

Photo-physical Property Tuning

Polymeric Materials

The integration of the this compound moiety into polymers has been a key area of its application in materials science.

Integration into Isoquinoline-Based Polymers and Copolymers

A significant development in this area is the synthesis and characterization of poly(isoquinoline-1,4-diyl). This polymer is synthesized through the dehalogenation polycondensation of 1,4-dibromoisoquinoline (B189537) using a zero-valent nickel complex. This method produces a polymer with a well-defined linkage between the monomer units, which is crucial for achieving desirable electronic properties.

The resulting poly(isoquinoline-1,4-diyl) is a yellow powder that is soluble in solvents such as formic acid and chloroform. This solubility allows for the characterization of its properties in solution and the casting of thin films for solid-state analysis.

Table 1: Properties of Poly(isoquinoline-1,4-diyl)

PropertyValue
Monomer Unit Isoquinoline-1,4-diyl
Starting Material 1,4-Dibromoisoquinoline
Synthesis Method Dehalogenation Polycondensation
Appearance Yellow Powder
Solubility Soluble in HCOOH, CHCl₃
Optical Absorption (λmax) 258 nm, 370 nm (in HCOOH)
Electrochemical Doping n-type
Doping Peak (vs Ag/Ag+) ca. -1.9 V
Undoping Peak (vs Ag/Ag+) ca. -1.7 V

The optical properties of poly(isoquinoline-1,4-diyl) have been investigated using UV-visible spectroscopy. In a formic acid solution, the polymer exhibits absorption maxima at 258 nm and 370 nm. These absorption bands are attributed to the π-π* transitions within the conjugated polymer backbone.

The development of poly(isoquinoline-1,4-diyl) demonstrates the successful integration of the this compound structural unit into a polymeric material with potential applications in organic electronics. Further research into copolymers incorporating this moiety could lead to materials with tailored electronic and optical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isoquinoline-1,4-diamine, and what experimental parameters influence yield and purity?

  • Methodological Answer : this compound synthesis typically involves catalytic hydrogenation of nitro precursors or reductive amination of isoquinoline derivatives. Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature control (60–120°C), and catalyst selection (e.g., Pd/C or Raney Ni). Impurities such as over-reduced byproducts (e.g., tetrahydro derivatives) can be minimized by optimizing reaction time and hydrogen pressure. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .
  • Data Example : In analogous benzene-1,4-diamine derivatives, crystallographic data (e.g., unit cell parameters: a = 11.8285 Å, b = 9.1223 Å, c = 14.7952 Å) confirm structural integrity post-synthesis .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer : Multimodal spectroscopic techniques are essential:

  • NMR : ¹H/¹³C NMR identifies amine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
  • X-ray crystallography : Resolves dihedral angles between the isoquinoline core and amine groups, with hydrogen-bonding networks (N–H···N) stabilizing the crystal lattice .
  • HPLC-MS : Confirms molecular ion peaks (e.g., m/z 188.1 [M+H]⁺) and detects trace impurities (<0.5% via area normalization) .

Q. What are the key pharmacological targets and mechanisms associated with this compound derivatives?

  • Methodological Answer : Derivatives like chloroquine and primaquine (structurally analogous to this compound) inhibit heme detoxification in Plasmodium species. Researchers use in vitro assays (e.g., β-hematin formation inhibition) and in vivo murine malaria models to quantify IC₅₀ values and pharmacokinetic profiles (e.g., bioavailability ~96%, hepatic metabolism via CYP450) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., parasite strain differences in drug resistance). Mitigation strategies include:

  • Standardized protocols : Adopt WHO guidelines for antimalarial testing (e.g., synchronized parasite cultures, fixed incubation times).
  • Data normalization : Use internal controls (e.g., artemisinin as a reference compound) and statistical tools (ANOVA, p < 0.05) to validate significance .
    • Case Study : In GC-MS analysis of polyamines, unexpected peaks (e.g., putrescine) were resolved via tandem MS and spiked standards, highlighting the need for rigorous metabolite profiling .

Q. What computational approaches optimize this compound derivatives for selective enzyme inhibition?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Predict binding affinities to targets like PfATP4 (malarial ion pump).
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design potent analogs .
  • MD simulations : Assess stability of ligand-enzyme complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

Q. How should researchers design experiments to assess this compound stability under physiological conditions?

  • Methodological Answer :

  • pH-dependent degradation : Incubate compounds in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC-UV at 254 nm.
  • Oxidative stress testing : Expose to H₂O₂ (0.1–1.0 mM) and quantify reactive oxygen species (ROS) using fluorometric assays (e.g., DCFH-DA) .

Methodological Best Practices

  • Data Reproducibility : Document reaction conditions (e.g., catalyst loading, solvent ratios) and raw data (e.g., NMR spectra, crystallographic .cif files) in supplementary materials .
  • Literature Review : Use SciFinder and Web of Science to identify primary sources (e.g., synthetic protocols in Acta Crystallographica) and avoid unreliable databases like BenchChem .
  • Ethical Compliance : Adopt FINER criteria (Feasible, Novel, Ethical, Relevant) when formulating research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.